![molecular formula C13H20NP B14384766 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine CAS No. 89996-88-3](/img/structure/B14384766.png)
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphanyl group attached to a propan-1-imine backbone, with additional methyl groups enhancing its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine typically involves the reaction of 2,4,6-trimethylphenylphosphine with an appropriate imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanyl-imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine involves its interaction with molecular targets through the phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metals and other substrates is a key aspect of its functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-one
- 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-amine
- 2,4,6-Trimethylphenylphosphine
Uniqueness
Compared to similar compounds, 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine stands out due to its unique combination of a phosphanyl group and an imine moiety. This dual functionality allows it to participate in a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
89996-88-3 |
|---|---|
Molekularformel |
C13H20NP |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-methyl-1-(2,4,6-trimethylphenyl)phosphanylpropan-1-imine |
InChI |
InChI=1S/C13H20NP/c1-8(2)13(14)15-12-10(4)6-9(3)7-11(12)5/h6-8,14-15H,1-5H3 |
InChI-Schlüssel |
DXEOIKPORBGDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)PC(=N)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)

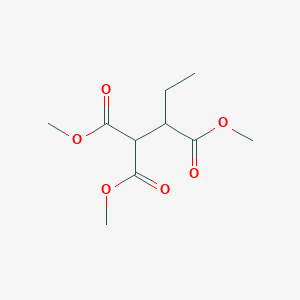



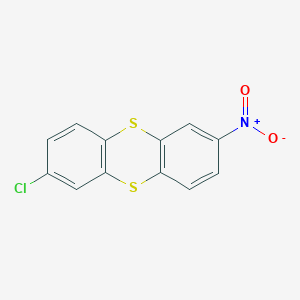

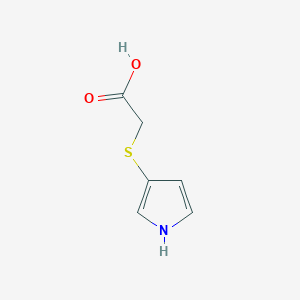
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
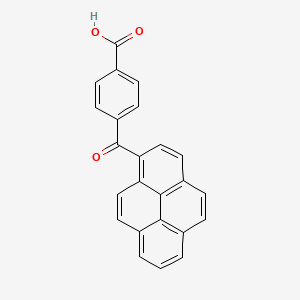

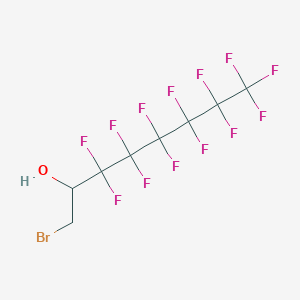
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
